

SAR7334 structure activity relationship

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Compound Focus: SAR7334

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Introduction to SAR7334

SAR7334 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, which is a calcium-permeable ion channel [1] [2] [3]. It was developed to investigate the role of TRPC6 in various pathologies, such as focal segmental glomerulosclerosis, pulmonary hypertension, and lung edema [1] [4]. Its key advantage over earlier inhibitors is its high potency and good oral bioavailability, making it suitable for chronic *in vivo* studies [1].

Quantitative Pharmacological Profile

The table below summarizes the key activity data for **SAR7334** against different TRPC channels.

Target	Assay Type	IC ₅₀ Value	Description
TRPC6	Patch-clamp	7.9 nM	Inhibition of TRPC6-induced current [1] [2] [3].
TRPC6	Ca ²⁺ Influx (FLIPR)	9.5 nM	Reduction in OAG-induced calcium influx [1] [3].
TRPC3	Ca ²⁺ Influx (FLIPR)	282 nM	Reduction in OAG-induced calcium influx in CHO cells [1] [3].

Target	Assay Type	IC ₅₀ Value	Description
TRPC7	Ca ²⁺ Influx (FLIPR)	226 nM	Reduction in OAG-induced calcium influx in HEK293 cells [1] [3].

Key Findings on Selectivity:

- **SAR7334** is highly selective for TRPC6 over the closely related channels TRPC3 and TRPC7 [1].
- It shows **no effect** on TRPC4 and TRPC5-mediated calcium entry, even at high concentrations, confirming its specificity within the TRPC subfamily [1].

Experimental Protocols from Key Studies

The efficacy of **SAR7334** has been validated in both cellular and animal models. Here are the methodologies from cited research.

In Vitro Cellular Assays

- **Cell Lines Used:** Tetracycline-inducible HEK293 cells expressing recombinant hTRPC6 or hTRPC7; CHO cells expressing hTRPC3 [1].
- **Calcium Influx Measurement (FLIPR assay):**
 - **Procedure:** Cells are loaded with a fluorescent calcium indicator (e.g., Fluo-4/AM). After incubation with **SAR7334** or vehicle for 10 minutes, channel activity is stimulated with an agonist like OAG (1-oleoyl-2-acetyl-sn-glycerol). The fluorescence signal is measured using a Fluorometric Imaging Plate Reader (FLIPR) to quantify calcium influx [1].
- **Whole-Cell Patch-Clamp Electrophysiology:**
 - **Procedure:** This technique directly measures ion currents through the TRPC6 channel in the cell membrane. Cells are held at a specific potential, and TRPC6 currents are activated. Increasing concentrations of **SAR7334** are applied to determine the degree of current blockade [1].

In Vivo Animal Studies

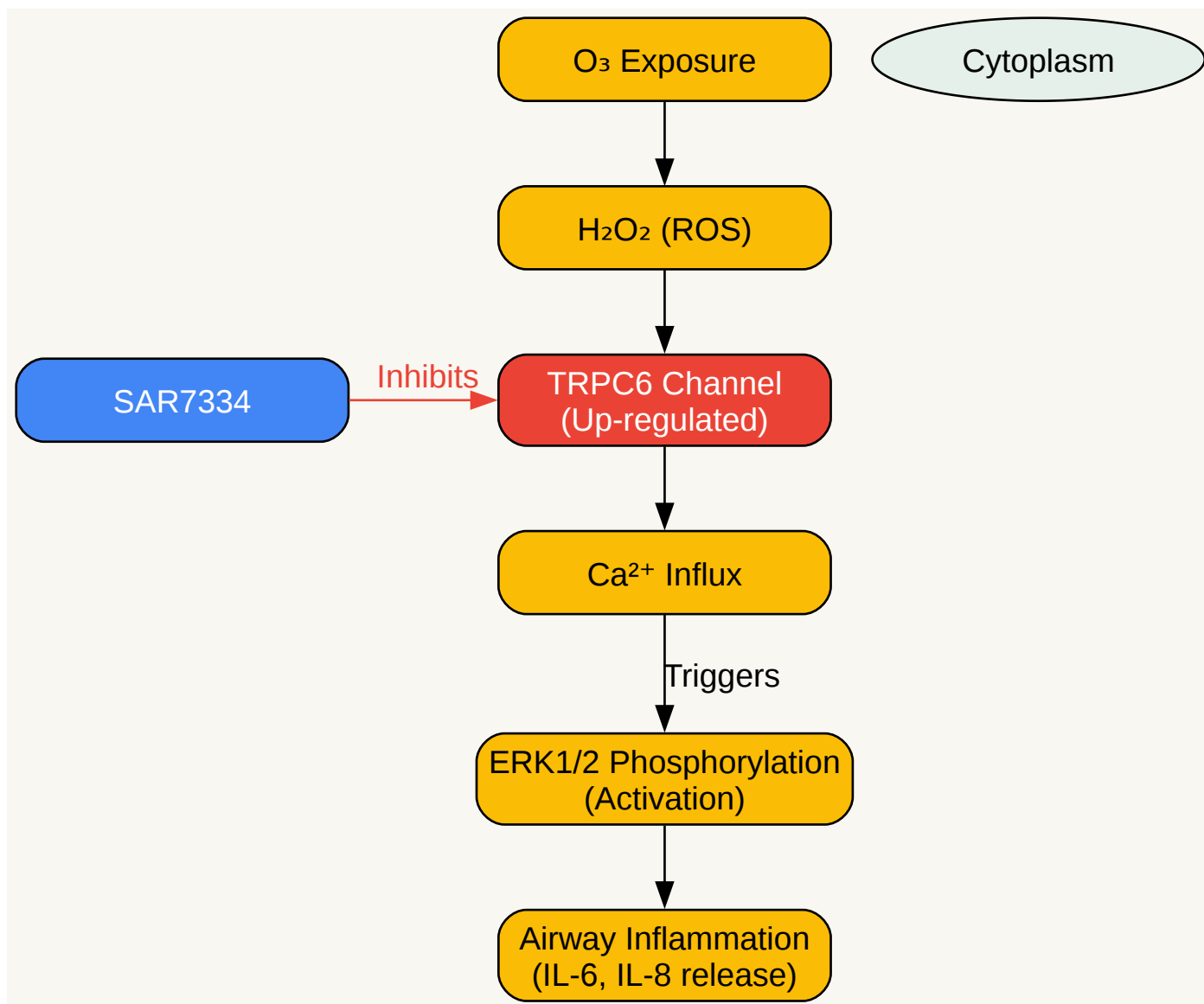
- **Model for Acute Hypoxic Pulmonary Vasoconstriction (HPV):**

- **Procedure:** Isolated perfused lungs from mice are used. **SAR7334** is administered, and the pulmonary vasoconstrictive response to hypoxia is measured, demonstrating its ability to suppress TRPC6-dependent pulmonary responses [1].
- **Pharmacokinetics and Blood Pressure Study:**
 - **Animal Model:** Spontaneously hypertensive rats (SHR) [1] [5].
 - **Dosing:** 10 mg/kg, administered orally (by gavage) [1] [5].
 - **Key Result:** **SAR7334** was bioavailable after oral administration but did not change mean arterial pressure in this model, suggesting TRPC6 may not play a major role in systemic blood pressure regulation in this context [1].

Mechanism of Action and Therapeutic Applications

SAR7334 blocks TRPC6 channels, which are non-selective cation channels that allow calcium entry into cells [2]. This calcium signaling is involved in various disease pathways.

The diagram below illustrates the role of TRPC6 in a key pathway and how **SAR7334** intervenes, based on a study of airway inflammation [6] [7].



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Diagram of the TRPC6-mediated oxidative stress pathway and SAR7334 inhibition.

This mechanism is supported by findings that both TRPC6-knockout mice and mice pretreated with SAR7334 were protected from ozone-induced airway inflammation [6] [7].

Formulation and Handling Data

For laboratory research, the following information is provided by chemical suppliers:

- **Solubility:** ≥ 74 mg/mL in DMSO (approx. 201 mM); insoluble in water [2] [3].

- **Recommended Storage:** -20°C powder form; 1 year in solvent at -20°C [2] [3].
- **In Vivo Formulation (Example):** A clear solution can be prepared using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O to achieve a concentration of 3.75 mg/mL [2].

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